molecular formula C19H17NO4 B1682497 Stylopine CAS No. 7461-02-1

Stylopine

Cat. No. B1682497
CAS RN: 7461-02-1
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-UHFFFAOYSA-N
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Description

Stylopine, also known as Tetrahydrocoptisine, is a protoberberine-type alkaloid . It is an intermediate in the biosynthesis of benzophenanthridine alkaloids . It has been isolated from Corydalis impatiens and is also a special Benzylisoquinoline Alkaloid (BIA) which contains methylenedioxy bridge structures .


Synthesis Analysis

Stylopine can be produced from (S)-reticuline by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . Two CyCYP719As (CyCYP719A39 and CyCYP719A42) with high catalytic efficiency for the methylenedioxy bridge-formation on the D or A rings were characterized . The residues (Leu 294 for CyCYP719A42 and Asp 289 for CyCYP719A39) were identified as the key to controlling the regioselectivity of CYP719As affecting the methylenedioxy bridge-formation on the A or D rings .


Molecular Structure Analysis

Stylopine is a special BIA which contains methylenedioxy bridge structures . CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids .


Chemical Reactions Analysis

CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids . The presence of two methylenedioxy bridges in (S)-stylopine makes chemical synthesis difficult .


Physical And Chemical Properties Analysis

Stylopine has a molecular formula of C19H17NO4 and a molecular weight of 323.34 .

Scientific Research Applications

Anti-Inflammatory Properties

Stylopine, a major component of the leaf of Chelidonium majus L., has been traditionally used for various medicinal purposes, including wart removal and liver disease treatment. Scientific research has validated its anti-inflammatory properties. Specifically, stylopine has been shown to significantly reduce inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-alpha), and various interleukins in RAW 264.7 cells. These effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions by stylopine, suggesting a potent anti-inflammatory action (Jang et al., 2004) (Jang et al., 2004).

Role in Stylopine Biosynthesis

Stylopine serves as an important intermediate in the biosynthesis of benzophenanthridine alkaloids such as sanguinarine. The formation of stylopine involves the creation of methylenedioxy bridges, a process catalyzed by specific cytochrome P450 enzymes. Molecular cloning and characterization of these enzymes from plants like Eschscholzia californica have shed light on the intricate biosynthetic pathways and the physiological roles of these enzymes in stylopine biosynthesis (Ikezawa et al., 2007).

Microbial Production of Stylopine

Efficient microbial production of stylopine has been explored using Pichia pastoris expression systems. This method involves the conversion of (S)-reticuline to stylopine by the action of specific enzymes. The production system has been analyzed in both "consolidated" and "co-culture" formats, providing insights into the production efficiency and potential industrial applications of stylopine synthesis (Hori et al., 2016).

Medicinal Plant Research

Stylopine has been identified in various medicinal plants like Corydalis rupestris and Corydalis crispa, and its presence corroborates the traditional medicinal use of these plants. Research on the phytochemical composition and biological activities of these plants has led to the discovery of stylopine's role in significant anti-inflammatory activities and potential as an antimalarial lead compound, validating traditional medicinal practices and opening new avenues for drug development (Naseri et al., 2018) (Wangchuk et al., 2012).

Anticancer and Cytotoxic Studies

Stylopine and related compounds have been examined for their anticancer and cytotoxic properties. Studies have shown the potential of stylopine in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, indicating its potential in cancer therapy and the need for further research to fully understand its mechanisms and applications (Rassouli et al., 2011) (Šebrlová et al., 2015).

Enzymatic and Molecular Studies

Research on the enzymatic aspects of stylopine synthesis, such as the characterization of tetrahydroprotoberberine cis-N-methyltransferase involved in its biosynthesis in opium poppy, provides a molecular-level understanding of this compound's formation. Such studies contribute to the broader knowledge of alkaloid biosynthesis and its regulation in plants (Liscombe & Facchini, 2007).

Safety And Hazards

Stylopine should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Stylopine has shown promising results in the treatment of osteosarcoma. In future, the preclinical and clinical studies of stylopine need to be conducted to develop stylopine as a potential drug for bone cancer treatment .

properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904180
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocoptisine

CAS RN

4312-32-7, 7461-02-1
Record name (±)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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